Glutathione sulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Studying Glutathione Metabolism and Redox Status

Source

[1] Lushchak OV, Pirozhenko O, Lushchak VI. Glutathione redox system as a target for oxidative stress in planktonic crustaceans. Aquat Toxicol. 2009;93(2):115-20. doi: 10.1016/j.aquatox.2009.05.003

Investigating Protein Interactions and Disulfide Bond Formation

GSS can be used as a tool to study protein interactions and disulfide bond formation. Researchers can modify proteins with a GSS moiety to introduce a specific disulfide bond and analyze how it affects protein folding, stability, and interaction with other molecules [2].

Source

[2] Hermanson GT, Mallia AK, Smith DP. Immobilized capture amplified immunoassay of proteins and peptides. Anal Biochem. 2000;280(2):160-7. doi: 10.1006/abio.2000.4567

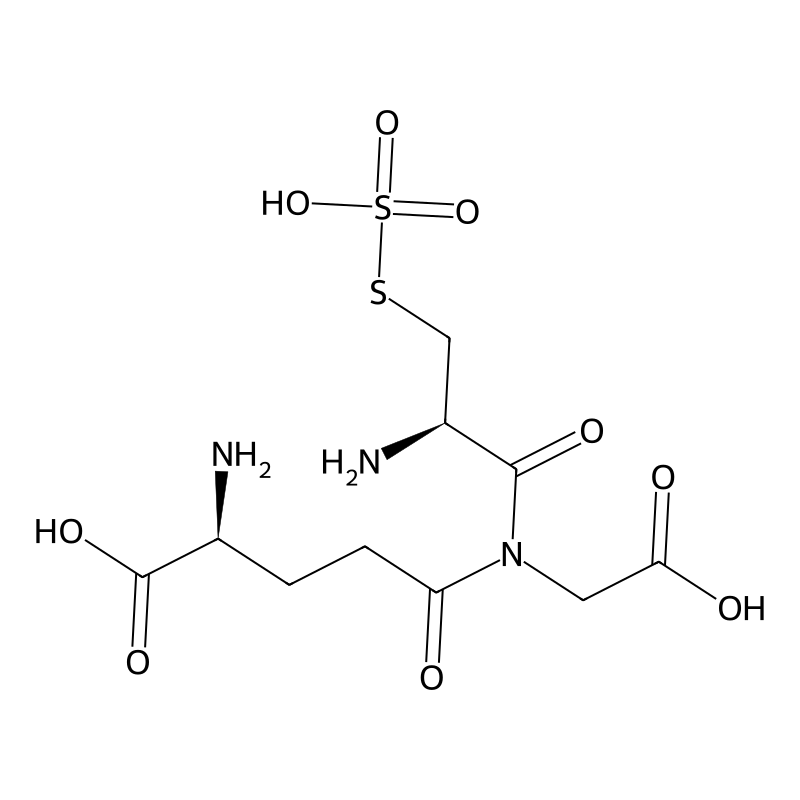

Glutathione sulfonate, also known as glutathione S-sulfonate, is a derivative of glutathione, an important antioxidant in biological systems. This compound is formed through the reaction of glutathione disulfide with sulfite, which is a hydrated form of sulfur dioxide. The chemical structure of glutathione sulfonate includes a sulfonate group attached to the sulfur atom of the cysteine residue in glutathione, making it distinct from its parent compound. As a product of oxidative stress, glutathione sulfonate plays a significant role in cellular defense mechanisms against reactive oxygen species and other harmful agents.

Glutathione sulfonate exhibits several biological activities:

- Antioxidant Properties: It helps mitigate oxidative stress by scavenging free radicals and reactive oxygen species.

- Inhibition of Enzymatic Activity: As a competitive inhibitor of glutathione S-transferases, it can modulate detoxification pathways in cells exposed to harmful substances.

- Cellular Protection: It contributes to cellular defense mechanisms by participating in redox reactions that protect against damage from environmental toxins.

The synthesis of glutathione sulfonate can occur through various methods:

- Chemical Synthesis:

- It can be synthesized in vitro by reacting glutathione disulfide with sulfite under controlled conditions.

- Biological Synthesis:

- In vivo formation occurs when cells are exposed to sulfite, particularly in lung tissues where sulfite levels may be elevated due to environmental exposure.

- Plasma Treatment:

Glutathione sulfonate has several applications:

- Pharmaceuticals: Due to its role as an antioxidant and enzyme inhibitor, it may have therapeutic potential in treating oxidative stress-related diseases.

- Toxicology: It serves as a biomarker for exposure to sulfites and may help assess the impact of environmental pollutants on human health.

- Research Tool: It is used in studies investigating redox biology and the mechanisms of detoxification in various cell types.

Research has highlighted several interaction pathways involving glutathione sulfonate:

- Competitive Inhibition: Studies show that it competes with reduced glutathione for binding sites on glutathione S-transferases, affecting detoxification rates .

- Oxidative Stress Response: Its levels correlate with cellular responses to oxidative stress, indicating its role in maintaining redox balance within cells .

Glutathione sulfonate shares similarities with several other compounds derived from or related to glutathione. Here are some notable comparisons:

| Compound | Structure/Characteristics | Unique Features |

|---|---|---|

| Glutathione | Tripeptide composed of glutamate, cysteine, glycine | Primary antioxidant; exists in reduced and oxidized forms |

| Glutathione Disulfide | Oxidized form of glutathione | Plays a key role in redox reactions |

| Cysteine Sulfinic Acid | Sulfinic acid derivative of cysteine | Involved in various metabolic pathways |

| N-Acetylcysteine | Acetylated form of cysteine | Used as a mucolytic agent; precursor to glutathione |

Glutathione sulfonate is unique due to its specific formation through sulfite interaction and its role as an inhibitor of detoxifying enzymes, differentiating it from other sulfur-containing compounds.